
trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2,3-cd)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2,3-cd)pyrene: is a metabolite of indeno[1,2,3-cd]pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its tumor-initiating activity and is a significant environmental pollutant due to its carcinogenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2,3-cd)pyrene typically involves the metabolic activation of indeno[1,2,3-cd]pyrene in vivo. This process can be replicated in vitro using specific enzymes and conditions that mimic the metabolic pathways in organisms .
Industrial Production Methods: There is limited information on the industrial production of this compound due to its toxic and carcinogenic nature. It is primarily synthesized for research purposes rather than commercial production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation to form various hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include molecular oxygen and peroxides.
Reducing Agents: Reducing agents such as sodium borohydride can be used under controlled conditions.
Nucleophiles: Strong nucleophiles like hydroxide ions can facilitate substitution reactions.
Major Products:
Hydroxylated Metabolites: These are the primary products formed during oxidation.
Epoxides: Epoxide formation can occur during metabolic activation.
Applications De Recherche Scientifique
Chemistry:
Environmental Studies: Used to study the environmental impact and degradation of PAHs.
Toxicology: Helps in understanding the toxicological effects of PAHs on living organisms.
Biology:
Carcinogenesis Research: Used to study the mechanisms of cancer initiation and progression.
Metabolic Pathways: Helps in elucidating the metabolic pathways of PAHs in organisms.
Medicine:
Cancer Research: Used in studies to develop cancer prevention and treatment strategies.
Industry:
Environmental Monitoring: Used in the development of methods for detecting and monitoring PAHs in the environment.
Mécanisme D'action
The compound exerts its effects primarily through metabolic activation, leading to the formation of reactive intermediates that can bind to DNA and cause mutations. These mutations can initiate tumor formation. The primary molecular targets include DNA and various enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
- 8-Hydroxyindeno[1,2,3-cd]pyrene
- 9-Hydroxyindeno[1,2,3-cd]pyrene
- 1,2-Dihydro-1,2-epoxyindeno[1,2,3-cd]pyrene
Uniqueness: trans-1,2-Dihydro-1,2-dihydroxyindeno(1,2,3-cd)pyrene is unique due to its specific metabolic activation pathway and its potent tumor-initiating activity. While other metabolites of indeno[1,2,3-cd]pyrene also exhibit carcinogenic properties, this compound is particularly notable for its high incidence of tumor formation in experimental studies .
Propriétés
Numéro CAS |
99520-57-7 |
|---|---|
Formule moléculaire |
C22H14O2 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
(9R,10R)-hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),11(20),12,14(19),15,17-decaene-9,10-diol |
InChI |
InChI=1S/C22H14O2/c23-21-15-9-8-11-4-3-5-12-10-16-13-6-1-2-7-14(13)20(22(21)24)19(16)18(15)17(11)12/h1-10,21-24H/t21-,22-/m1/s1 |
Clé InChI |
ZAYJHYHOTQVNOB-FGZHOGPDSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C3=CC4=CC=CC5=C4C6=C(C=C5)[C@H]([C@@H](C2=C36)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC4=CC=CC5=C4C6=C(C=C5)C(C(C2=C36)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Dimethyl-1,4-diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B13785279.png)
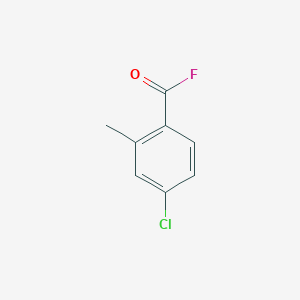
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
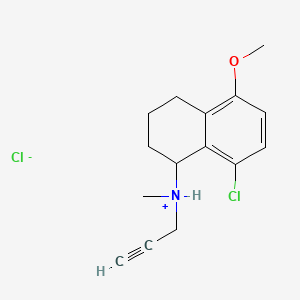

![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
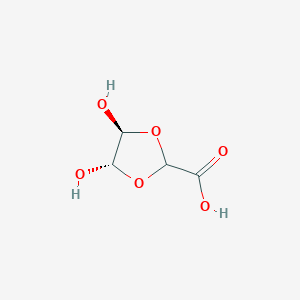
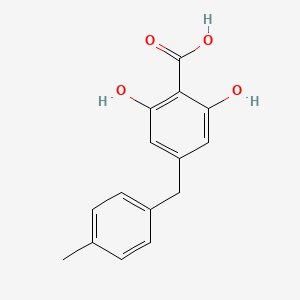
![[1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]-methylazanium;chloride](/img/structure/B13785343.png)

![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
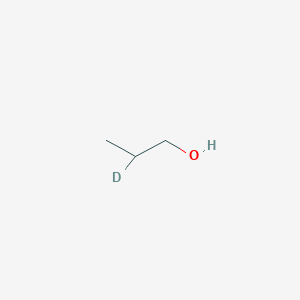
![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
